molecular formula C9H10N4O3S B10969540 3,5-dimethyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-sulfonamide

3,5-dimethyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-sulfonamide

Cat. No.: B10969540
M. Wt: 254.27 g/mol
InChI Key: FSGXWFCKTZGIQN-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-N~4~-(2-PYRIMIDINYL)-4-ISOXAZOLESULFONAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, an isoxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-N~4~-(2-PYRIMIDINYL)-4-ISOXAZOLESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the pyrimidine ring and the sulfonamide group. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and pyrimidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-N~4~-(2-PYRIMIDINYL)-4-ISOXAZOLESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH~4~).

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LAH can produce amines.

Scientific Research Applications

3,5-DIMETHYL-N~4~-(2-PYRIMIDINYL)-4-ISOXAZOLESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-N~4~-(2-PYRIMIDINYL)-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-DIMETHYL-N~4~-(4-METHYL-2-PYRIMIDINYL)-4-ISOXAZOLESULFONAMIDE
  • 3,5-DIMETHYL-N~4~-(2-PYRIDINYL)-4-ISOXAZOLESULFONAMIDE

Uniqueness

3,5-DIMETHYL-N~4~-(2-PYRIMIDINYL)-4-ISOXAZOLESULFONAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H10N4O3S

Molecular Weight

254.27 g/mol

IUPAC Name

3,5-dimethyl-N-pyrimidin-2-yl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C9H10N4O3S/c1-6-8(7(2)16-12-6)17(14,15)13-9-10-4-3-5-11-9/h3-5H,1-2H3,(H,10,11,13)

InChI Key

FSGXWFCKTZGIQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=NC=CC=N2

Origin of Product

United States

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